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molecular formula C9H7BrN2 B592051 7-Bromoisoquinolin-3-amine CAS No. 1192815-02-3

7-Bromoisoquinolin-3-amine

Cat. No. B592051
M. Wt: 223.073
InChI Key: FBTKUAFGTDENLW-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

To a stirred solution of 3-amino-7-bromoisoquinoline-4-carbonitrile (25 g, 101 mmol) in water (100 mL) was added H2SO4 (100 mL) dropwise while cooling in an ice-water bath. Then the mixture was stirred and heated to 115° C. for 3 days. After that, the reaction was cooled down to 0° C. 10 M aqueous NaOH was added to adjust to pH>12. The resulting solid precipitate was collected by filtration, washed with water, and dried under vacuum to yield 4.2 g (19%) of 7-bromo-isoquinolin-3-amine. LCMS (ESI): M+H=222.8; 1H NMR (400 MHz, DMSO-d6) δ 8.76 (s, 1H), 8.00 (t, J=0.8 Hz, 1H), 7.49-7.48 (m, 2H), 6.58 (s, 1H), 6.06 (s, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]=[CH:4][C:5]2[C:10]([C:11]=1C#N)=[CH:9][CH:8]=[C:7]([Br:14])[CH:6]=2.OS(O)(=O)=O.[OH-].[Na+]>O>[Br:14][C:7]1[CH:6]=[C:5]2[C:10]([CH:11]=[C:2]([NH2:1])[N:3]=[CH:4]2)=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
NC=1N=CC2=CC(=CC=C2C1C#N)Br
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
Then the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
After that, the reaction was cooled down to 0° C
FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=C(N=CC2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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